

Application Note: Comprehensive NMR Analysis of Ethyl Thiomorpholine-3-Carboxylate Hydrochloride

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Compound of Interest

Compound Name: *Ethyl thiomorpholine-3-carboxylate hydrochloride*

Cat. No.: *B137994*

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Abstract

This application note provides a detailed guide to the structural elucidation of **ethyl thiomorpholine-3-carboxylate hydrochloride** using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key building block in medicinal chemistry and drug development, unequivocal structural confirmation of this compound is critical. This document outlines the theoretical basis for the expected ^1H and ^{13}C NMR spectra, provides detailed, step-by-step protocols for sample preparation and data acquisition, and presents a thorough analysis of the anticipated spectral data, including predicted chemical shifts and coupling constants. Advanced 2D NMR techniques are also discussed to aid in unambiguous resonance assignment. This guide is intended for researchers, scientists, and drug development professionals requiring a robust methodology for the characterization of this and structurally related heterocyclic compounds.

Introduction: The Significance of Ethyl Thiomorpholine-3-Carboxylate Hydrochloride in Drug Discovery

Ethyl thiomorpholine-3-carboxylate hydrochloride is a heterocyclic compound of significant interest in the pharmaceutical industry. The thiomorpholine scaffold is a privileged structure in

medicinal chemistry, often utilized as a bioisosteric replacement for the morpholine ring to modulate physicochemical properties such as lipophilicity and metabolic stability. The presence of the sulfur atom offers a site for potential metabolic oxidation, which can be strategically employed in prodrug design. The ethyl carboxylate moiety at the 3-position provides a handle for further synthetic elaboration, enabling the construction of diverse molecular architectures for screening as potential therapeutic agents.

Given its role as a foundational building block, rigorous structural verification is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds. NMR spectroscopy is an unparalleled tool for the non-destructive and detailed structural analysis of organic molecules in solution. This note provides a comprehensive framework for its application to **ethyl thiomorpholine-3-carboxylate hydrochloride**.

Foundational Principles of NMR Analysis for Ethyl Thiomorpholine-3-Carboxylate Hydrochloride

The structural analysis of **ethyl thiomorpholine-3-carboxylate hydrochloride** by NMR relies on the interpretation of key parameters: chemical shift (δ), spin-spin coupling (J), and integration. The molecule's structure, presented below, dictates the expected spectral features.

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Figure 1: Structure of **Ethyl Thiomorpholine-3-carboxylate Hydrochloride**.

¹H NMR Spectroscopy: The proton spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). The protonation of the nitrogen atom to form the

hydrochloride salt is expected to have a significant deshielding effect on the adjacent protons (H-3 and H-5).

¹³C NMR Spectroscopy: The carbon spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms.

2D NMR Spectroscopy: For complex molecules where 1D spectra may have overlapping signals, 2D NMR techniques are invaluable.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over two or three bonds).
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

- **Ethyl thiomorpholine-3-carboxylate hydrochloride** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
- Deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆))
- 5 mm NMR tubes
- Pipettes and a vortex mixer

- Cotton or glass wool for filtration (if necessary)

Protocol:

- Weigh the required amount of **ethyl thiomorpholine-3-carboxylate hydrochloride** and place it in a small, clean vial.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. D₂O is a good first choice for hydrochloride salts due to its ability to dissolve ionic compounds and exchange with the N-H proton, simplifying the spectrum.
- Vortex the mixture until the sample is completely dissolved. The solution should be clear and free of any solid particles.
- If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
- Carefully place the NMR tube into the spinner turbine, ensuring the correct depth, and wipe the outside of the tube clean before inserting it into the NMR spectrometer.

NMR Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring a comprehensive NMR dataset for structural elucidation.

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Figure 2: Recommended workflow for NMR data acquisition and analysis.

Predicted NMR Spectra and Interpretation

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **ethyl thiomorpholine-3-carboxylate hydrochloride** dissolved in D_2O . Chemical shifts are referenced to an internal standard (e.g., DSS) or the residual solvent peak. The protonation of the nitrogen causes a downfield shift for adjacent protons and carbons.

Predicted ^1H NMR Data

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-3	4.0 - 4.2	dd	$J(\text{H3, H2a}) \approx 10\text{-}12$, $J(\text{H3, H2e}) \approx 3\text{-}4$	1H
H-2a (axial)	3.5 - 3.7	dd	$J(\text{H2a, H2e}) \approx 12\text{-}14$, $J(\text{H2a, H3}) \approx 10\text{-}12$	1H
H-5a (axial)	3.4 - 3.6	m	-	1H
H-2e (equatorial)	3.2 - 3.4	dd	$J(\text{H2e, H2a}) \approx 12\text{-}14$, $J(\text{H2e, H3}) \approx 3\text{-}4$	1H
H-5e (equatorial)	3.1 - 3.3	m	-	1H
H-6a (axial)	3.0 - 3.2	m	-	1H
H-6e (equatorial)	2.8 - 3.0	m	-	1H
-OCH ₂ CH ₃	4.2 - 4.4	q	$J \approx 7.1$	2H
-OCH ₂ CH ₃	1.2 - 1.4	t	$J \approx 7.1$	3H

Rationale for Assignments:

- H-3: Being alpha to both the protonated nitrogen and the electron-withdrawing carboxylate group, this proton is expected to be the most deshielded of the ring protons.
- Ethyl Group: The quartet and triplet pattern with a coupling constant of ~ 7.1 Hz is characteristic of an ethyl group. The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom.
- Thiomorpholine Ring Protons (H-2, H-5, H-6): The protons on carbons adjacent to the heteroatoms (N and S) will be downfield compared to simple alkanes. Protons alpha to the protonated nitrogen (H-5) will be more deshielded than those alpha to the sulfur (H-6). Axial

and equatorial protons on the same carbon will be diastereotopic and thus have different chemical shifts and show geminal coupling.

Predicted ^{13}C NMR Data

Carbon Assignment	Predicted δ (ppm)
C=O	170 - 175
-OCH ₂ CH ₃	60 - 65
C-3	55 - 60
C-5	45 - 50
C-2	30 - 35
C-6	25 - 30
-OCH ₂ CH ₃	13 - 16

Rationale for Assignments:

- **Carbonyl Carbon (C=O):** Carbonyl carbons of esters typically resonate in the 170-180 ppm range.
- **Carbons Adjacent to Heteroatoms:** Carbons bonded to electronegative atoms like oxygen, nitrogen, and sulfur are shifted downfield. C-3 and C-5, being adjacent to the protonated nitrogen, are expected at a lower field than C-2 and C-6, which are adjacent to the sulfur.
- **Ethyl Group Carbons:** The chemical shifts for the ethyl group carbons are standard for an ethyl ester.

Troubleshooting and Advanced Analysis

Common Issues:

- **Broad Peaks:** Broadening of the N-H proton signal (if not in D₂O) and adjacent protons can occur due to quadrupole broadening or chemical exchange. Running the sample at a higher temperature can sometimes sharpen these signals.

- **Overlapping Signals:** The methylene protons of the thiomorpholine ring may overlap, making unambiguous assignment from the 1D ^1H spectrum difficult. In such cases, 2D NMR is essential.

Self-Validating Experimental Design: The combination of 1D and 2D NMR experiments provides a self-validating system. For instance, the direct one-bond C-H connectivity observed in the HSQC spectrum must be consistent with the multi-bond correlations seen in the HMBC spectrum. A COSY experiment will confirm the proton-proton coupling network within the thiomorpholine ring and the ethyl group.

```
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H_ethyl_CH2 -> C_ethyl_CH2 [label="HSQC", color="#34A853", style=bold];

// HMBC Correlations (Multi-bond) H2 -> C3 [label="HMBC", color="#EA4335", style=dashed];
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Figure 3: Key 2D NMR correlations for structural validation.

Conclusion

This application note provides a robust framework for the NMR analysis of **ethyl thiomorpholine-3-carboxylate hydrochloride**. By following the detailed protocols for sample preparation and data acquisition, and by leveraging the predictive spectral data and interpretation guidelines, researchers can confidently verify the structure of this important pharmaceutical building block. The integration of 1D and 2D NMR techniques ensures a high

degree of accuracy and provides a self-validating methodology for comprehensive structural elucidation.

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